5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, as well as a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The tetrahydrocarbazole moiety can be introduced through a series of reactions involving cyclization and reduction steps. The final step involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro and chloro groups, as well as the tetrahydrocarbazole moiety, can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the tetrahydrocarbazole moiety.
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide: Lacks the chloro substituent.
5-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide: Lacks the nitro group.
Uniqueness
The presence of both the nitro and chloro groups, along with the tetrahydrocarbazole moiety, makes 5-chloro-2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-2-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-6-8-19(24(26)27)16(10-13)20(25)22-11-12-5-7-18-15(9-12)14-3-1-2-4-17(14)23-18/h5-10,23H,1-4,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZMROHUTXQXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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